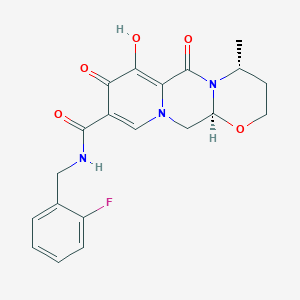

p-Cl-Amlodipine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Amlodipine, also known under the brand name Norvasc among others, is a calcium channel blocker medication used to treat high blood pressure, coronary artery disease (CAD), and variant angina . It is taken orally and is a long-acting calcium channel blocker of the dihydropyridine type .

Synthesis Analysis

Amlodipine was first patented in 1982 and approved as a prescription drug in 1990 . The synthetic route for making amlodipine comprises forming the corresponding amino-group protected precursor followed by deprotection . The process provides for the formation of compounds of formula (1) in good yield and purity .Molecular Structure Analysis

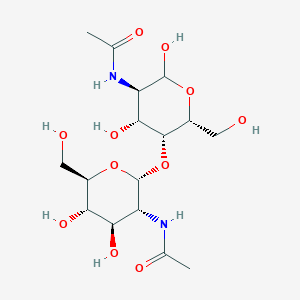

Amlodipine is a dihydropyridine calcium channel blocker . It has a molar mass of 408.88 g·mol −1 . The IUPAC name for Amlodipine is (RS)-3-ethyl 5-methyl 2- [ (2-aminoethoxy)methyl]-4- (2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate .Chemical Reactions Analysis

Amlodipine is heavily (approximately 90%) converted to inactive metabolites via hepatic breakdown with 10% of the parent compound and 60% of the metabolites found excreted in the urine .Physical And Chemical Properties Analysis

The antihypertensive drug substance amlodipine besylate crystallizes in two stable crystal forms, an anhydrate and a hitherto unknown monohydrate . Both forms have been characterized by thermal analysis, X-ray powder diffractometry, FTIR- and FT Raman spectroscopy .科学的研究の応用

Antihypertensive Drug

Amlodipine, including p-Cl-Amlodipine, belongs to a 1,4-dihydropyridine (DHP) family of L-Type Ca 2+ -channels (LCC) blockers . It is widely used to treat high blood pressure .

Treatment for Coronary Artery Disease

Amlodipine is also used in the treatment of coronary artery disease .

Treatment for Angina Pectoris

Angina pectoris, a condition characterized by chest pain due to reduced blood flow to the heart, can also be treated with Amlodipine .

Anti-SARS-CoV-2 Activity

Recent data show that Amlodipine has potent anti-SARS-CoV-2 activity . This suggests its potential use in the treatment or prevention of COVID-19.

Cellular Imaging

Amlodipine’s weak fluorescence in aqueous solutions can be enhanced in a cellular environment, allowing for its direct visualization in live cells . This property is useful in fluorescence microscopy and can be used for drug uptake monitoring .

Pharmaceutical Analysis

Amlodipine can be simultaneously determined with other drugs like Aliskiren in tablets by High-Performance Liquid Chromatography (HPLC) . This method is validated for specificity, linearity, precision, accuracy, and robustness .

将来の方向性

The management of acute ischemic stroke has undergone a paradigm shift in the past decade, largely led by endovascular thrombectomy, with contributions through improvements in thrombectomy devices, medical management, and stroke workflows . Amlodipine, with its unique properties, may provide enhanced cardiovascular protections compared with other antihypertensive agents .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of p-Cl-Amlodipine involves the substitution of a chlorine atom at the para position of amlodipine.", "Starting Materials": [ "Amlodipine besylate", "Sodium hydroxide", "4-chlorobenzaldehyde", "Acetic anhydride", "Acetone", "Hydrochloric acid", "Sodium chloride", "Water", "Ethyl acetate" ], "Reaction": [ "Amlodipine besylate is dissolved in water and treated with sodium hydroxide to liberate amlodipine.", "4-chlorobenzaldehyde is reacted with amlodipine in the presence of acetic anhydride to form p-Cl-Amlodipine intermediate.", "The intermediate is then purified by recrystallization using acetone as a solvent.", "The purified intermediate is dissolved in ethyl acetate and treated with hydrochloric acid to form p-Cl-Amlodipine hydrochloride salt.", "The salt is then isolated by filtration and washed with water and sodium chloride solution." ] } | |

CAS番号 |

90445-02-6 |

製品名 |

p-Cl-Amlodipine |

分子式 |

C₂₀H₂₅ClN₂O₅ |

分子量 |

408.88 |

同義語 |

3-Ethyl 5-methyl Ester 2-[(2-Aminoethoxy)methyl]-4-(4-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylic Acid; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。